(3-Amino-4-chlorophenyl)(cyclopropyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Amino-4-chlorophenyl)(cyclopropyl)methanone is an organic compound with the molecular formula C10H10ClNO It is characterized by the presence of an amino group, a chlorine atom, and a cyclopropyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-4-chlorophenyl)(cyclopropyl)methanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-amino-4-chlorobenzaldehyde and cyclopropylmagnesium bromide.
Grignard Reaction: The key step involves a Grignard reaction where cyclopropylmagnesium bromide reacts with 3-amino-4-chlorobenzaldehyde to form the desired product.
Reaction Conditions: The reaction is usually carried out in anhydrous ether or tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
(3-Amino-4-chlorophenyl)(cyclopropyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The amino and chlorine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce cyclopropylamines.
Scientific Research Applications
(3-Amino-4-chlorophenyl)(cyclopropyl)methanone has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be utilized in the development of novel materials with unique properties.
Biological Studies: Researchers study its interactions with biological molecules to understand its potential as a drug candidate.
Industrial Applications: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3-Amino-4-chlorophenyl)(cyclopropyl)methanone involves its interaction with specific molecular targets. The amino and chlorine groups can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The cyclopropyl group may enhance the compound’s stability and binding affinity.
Comparison with Similar Compounds
Similar Compounds
(3-Amino-4-chlorophenyl)(cyclopropyl)methanol: Similar structure but with a hydroxyl group instead of a carbonyl group.
(3-Amino-4-chlorophenyl)(cyclopropyl)amine: Contains an amine group instead of a carbonyl group.
(3-Amino-4-chlorophenyl)(cyclopropyl)carboxylic acid: Features a carboxylic acid group in place of the carbonyl group.
Uniqueness
(3-Amino-4-chlorophenyl)(cyclopropyl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the cyclopropyl group enhances its stability and potential interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
57189-92-1 |
---|---|
Molecular Formula |
C10H10ClNO |
Molecular Weight |
195.64 g/mol |
IUPAC Name |
(3-amino-4-chlorophenyl)-cyclopropylmethanone |
InChI |
InChI=1S/C10H10ClNO/c11-8-4-3-7(5-9(8)12)10(13)6-1-2-6/h3-6H,1-2,12H2 |
InChI Key |
ZFHPNXCCVJNTHS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)C2=CC(=C(C=C2)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.